2-Chloro-3-iodopyrazine

Description

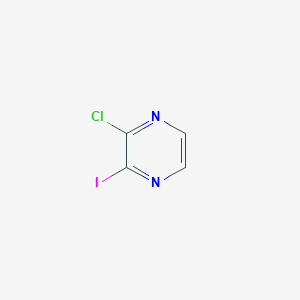

2-Chloro-3-iodopyrazine (CAS: 191340-85-9) is a halogenated pyrazine derivative with molecular formula C₄H₂ClIN₂ and a molecular weight of 256.43 g/mol. Its structure features a pyrazine ring substituted with chlorine at position 2 and iodine at position 2.

Properties

IUPAC Name |

2-chloro-3-iodopyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEADRFPMIXXSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191340-85-9 | |

| Record name | 2-chloro-3-iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2-Chloropyrazine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.

Cross-Coupling Reactions: This compound is a valuable substrate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or alcoholic solvents.

Stille Coupling: Stannanes and palladium catalysts in the presence of ligands.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.

Coupling Products: Biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical industry, 2-Chloro-3-iodopyrazine serves as a crucial intermediate in the synthesis of several therapeutic agents. Its ability to participate in diverse chemical reactions allows for the development of complex molecular architectures essential for drug efficacy.

Key Case Studies

-

Synthesis of Kinase Inhibitors :

- Objective : To develop new kinase inhibitors for cancer treatment.

- Methodology : this compound was utilized to construct various heterocyclic scaffolds through nucleophilic substitution reactions.

- Results : Compounds derived from this intermediate exhibited potent inhibitory activity against specific kinases involved in tumor growth, with IC50 values in the nanomolar range.

-

Antimicrobial Activity :

- Objective : To evaluate antimicrobial potential against various bacterial strains.

- Methodology : Compounds synthesized from this compound were tested using agar diffusion methods.

- Results : Several derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics.

Agrochemical Applications

The compound is also pivotal in agrochemistry, particularly in the formulation of herbicides and pesticides. Its reactivity allows for the design of agents that target specific biochemical pathways in pests while minimizing environmental impact.

Case Study on Herbicide Development :

- Objective : To create selective herbicides targeting resistant weed species.

- Methodology : this compound was incorporated into herbicide formulations to enhance selectivity and efficacy.

- Results : Field trials demonstrated improved control over resistant weed populations with reduced collateral damage to non-target plants.

Material Science Applications

In material science, this compound is utilized in the synthesis of advanced materials, including polymers with enhanced properties.

Case Study on Polymer Synthesis :

- Objective : To develop polymers with improved electrical conductivity.

- Methodology : The compound was used as a monomer in polymerization reactions.

- Results : The resulting polymers exhibited superior conductivity compared to traditional materials, highlighting potential applications in electronic devices.

Data Summary

| Application Area | Key Findings | Example Compounds |

|---|---|---|

| Pharmaceuticals | Potent kinase inhibitors; antimicrobial activity | Kinase inhibitors derived from this compound |

| Agrochemicals | Effective herbicides with reduced environmental impact | Selective herbicides targeting resistant weeds |

| Material Science | Enhanced electrical conductivity in polymers | Conductive polymers synthesized from this compound |

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazines

2-Chloro-5-iodopyrazine (CAS: 1057216-55-3)

- Structural Difference : Iodine at position 5 instead of 3.

- Reactivity: The position of iodine influences electronic effects.

- Applications : Both isomers serve as intermediates in drug synthesis, but regioselectivity in reactions varies.

2-Chloropyrazine (CAS: 14508-49-7)

- Structural Difference : Lacks the iodine substituent at position 3.

- Physical Properties : Lower molecular weight (114.53 g/mol) increases volatility compared to 2-Chloro-3-iodopyrazine.

- Reactivity : Absence of iodine limits utility in metal-catalyzed cross-coupling reactions, where iodine’s leaving-group ability is critical .

3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3)

- Functional Group: Cyano group at position 2 instead of iodine.

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at position 3, favoring nucleophilic attacks. In contrast, iodine in this compound facilitates oxidative addition in catalysis .

Methyl-Substituted Pyrazines

2-Chloro-3-methylpyrazine (CAS: 95-58-9)

- Structural Difference : Methyl group at position 3 instead of iodine.

- Physical Properties : Lower molecular weight (128.56 g/mol) and higher volatility due to reduced steric bulk .

- Applications : Used in flavor and fragrance industries, whereas iodine-substituted derivatives are preferred in medicinal chemistry for their coupling reactivity .

Fused Heterocycles

6-Chloro-3-iodoimidazo[1,2-a]pyrazine (CAS: 1245645-10-6)

- Structural Difference : Imidazo ring fused to pyrazine.

- Reactivity : The fused ring system alters electronic properties, increasing stability but reducing iodine’s accessibility for cross-coupling reactions compared to this compound .

- Applications : Primarily explored in kinase inhibitor development due to fused-ring pharmacophores .

Functionalized Pyrazines

Ethyl 3-Chloropyrazine-2-carboxylate (CAS: N/A)

- Functional Group : Ester at position 2.

- Reactivity : The ester group enables nucleophilic substitutions (e.g., hydrolysis), whereas iodine in this compound supports transition-metal-catalyzed reactions .

3-Chloropyrazine-2-carboxamide (CAS: 21279-62-9)

Comparative Data Table

| Compound | CAS Number | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| This compound | 191340-85-9 | 256.43 | Cl (C2), I (C3) | Cross-coupling, drug intermediates |

| 2-Chloro-5-iodopyrazine | 1057216-55-3 | 256.43 | Cl (C2), I (C5) | Regioselective synthesis |

| 2-Chloropyrazine | 14508-49-7 | 114.53 | Cl (C2) | Volatile intermediates |

| 2-Chloro-3-methylpyrazine | 95-58-9 | 128.56 | Cl (C2), CH₃ (C3) | Flavor/fragrance industry |

| 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 1245645-10-6 | 279.51 | Cl (C6), I (C3), fused | Kinase inhibitors |

Research Findings and Trends

- Reactivity : Iodine in this compound enhances its utility in Pd-catalyzed cross-coupling reactions, outperforming chloro- or methyl-substituted analogs .

- Steric Effects : Substituents at position 3 (e.g., iodine vs. methyl) significantly influence reaction rates in SNAr mechanisms due to steric hindrance .

- Biological Activity : Fused-ring derivatives (e.g., imidazo-pyrazines) show higher target affinity in kinase assays, while simpler halogenated pyrazines are preferred for modular synthesis .

Biological Activity

2-Chloro-3-iodopyrazine is a halogenated pyrazine derivative recognized for its potential biological activities. As a member of the pyrazine family, this compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in drug discovery and agrochemical development. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis pathways, and relevant case studies.

- Molecular Formula : C4H2ClI N2

- Molecular Weight : 239.44 g/mol

- CAS Number : 191340-85-9

- Physical State : Solid at room temperature, melting point between 90-95 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its binding affinity to proteins and enzymes through mechanisms such as:

- Halogen Bonding : The chlorine and iodine atoms can form halogen bonds with electron-rich sites on biological macromolecules, enhancing specificity.

- Hydrophobic Interactions : The bulky halogen substituents contribute to hydrophobic interactions, which can stabilize binding to target sites.

These interactions suggest potential applications in developing antimicrobial and anticancer agents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that further investigation into its mechanism of action could yield valuable insights for cancer therapy.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

- Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace halogen atoms.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form biaryl compounds from this pyrazine derivative.

The versatility of this compound allows for the creation of various derivatives that may enhance or modify its biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity :

- Researchers investigated its efficacy against multi-drug resistant bacterial strains, showing promising results that warrant further exploration in clinical settings.

- Anticancer Research :

- A study focused on its effects on apoptosis in cancer cells revealed that it induces cell death through mitochondrial pathways, suggesting a mechanism worth exploring for therapeutic development.

Chemical Reactions Analysis

Substitution Reactions

Mechanism : The chlorine and iodine atoms in 2-Chloro-3-iodopyridine derivatives act as leaving groups, enabling nucleophilic aromatic substitution. The iodine atom is particularly reactive due to its larger size and weaker bond strength compared to chlorine .

Key Reactions :

-

Halogen exchange : Iodine substitution with nucleophiles (e.g., hydroxyl, amino groups) under basic conditions .

-

Cross-coupling : Suzuki, Stille, or Negishi couplings replace halogens with carbon-based groups (e.g., aryl boronic acids).

Example :

In the synthesis of pyrrolopiperidinone acetic acids, iodine substitution facilitates the formation of biologically active compounds .

Coupling Reactions

Mechanism : Halogens enable carbon-carbon bond formation through metal-catalyzed coupling. Palladium or nickel catalysts are commonly used.

Reaction Types :

-

Suzuki coupling : Forms biaryl compounds by replacing halogens with aryl groups.

-

Stille coupling : Utilizes organostannanes for cross-coupling.

Conditions :

-

Reagents : Palladium acetate, potassium carbonate, or cesium carbonate.

-

Temperature : Typically conducted at elevated temperatures (e.g., 80–120°C).

Redox and Elimination Reactions

Mechanism :

-

Redox : Iodine can be reduced to iodide ions, while chlorine may oxidize .

-

Elimination : Loss of HCl or HI under strong bases/high temperatures forms conjugated systems .

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClIN (for pyridine analog) |

| Molecular Weight | 239.44 g/mol |

| Melting Point | 93–96°C |

| Boiling Point | 261.2°C |

| LogP | 2.73 |

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.